molecular formula C15H11N3O2 B3103508 1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid CAS No. 144252-14-2

1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid

Cat. No. B3103508
CAS RN: 144252-14-2
M. Wt: 265.27 g/mol
InChI Key: KETHCVYLCSFSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (PPCA) is a novel compound that has been studied for its potential use in a variety of scientific research applications. It is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. PPCA has been extensively studied for its potential applications in drug design, medicinal chemistry, and biochemistry. It has also been studied for its potential to serve as a building block in the synthesis of other compounds.

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Screening : The compound has been used in the synthesis of pyrazolopyridines with notable antibacterial properties. These synthesized compounds demonstrated effective antibacterial activities (Maqbool et al., 2014).

Antiviral Applications

  • Antiviral Activity Against Herpes and Other Viruses : Research has shown that derivatives of 1-Phenyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid exhibit antiviral activity, particularly against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

Anticancer Applications

  • Aurora Kinase Inhibition for Cancer Treatment : Compounds derived from this chemical have been explored for their potential to inhibit Aurora A kinase, a protein implicated in cancer progression (ヘンリー,ジェームズ, 2006).

Material Science Applications

  • Nonlinear Optical (NLO) Materials : Novel N-substituted derivatives of the compound have been synthesized and studied for their nonlinear optical properties, showing potential for optical limiting applications (Chandrakantha et al., 2013).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Several derivatives have been synthesized and evaluated for their antimicrobial activities, showing efficacy comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Various research studies have focused on the synthesis of this compound and its derivatives, with detailed spectroscopic characterization, contributing to a deeper understanding of its chemical properties and potential applications (Aly et al., 2004).

properties

IUPAC Name

1-phenyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)13-10-14(11-6-8-16-9-7-11)18(17-13)12-4-2-1-3-5-12/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETHCVYLCSFSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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